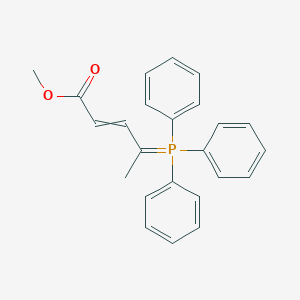

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate

Description

Methyl 4-(triphenyl-λ⁵-phosphanylidene)pent-2-enoate is an organophosphorus compound characterized by a conjugated pent-2-enoate ester backbone and a triphenylphosphoranylidene substituent at the 4-position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in Wittig-type reactions and conjugate addition processes. The triphenylphosphoranylidene group (P=C) is a strong electron-withdrawing moiety that enhances the electrophilicity of the α,β-unsaturated ester system, facilitating nucleophilic attacks and cycloadditions .

Properties

CAS No. |

921213-03-8 |

|---|---|

Molecular Formula |

C24H23O2P |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

methyl 4-(triphenyl-λ5-phosphanylidene)pent-2-enoate |

InChI |

InChI=1S/C24H23O2P/c1-20(18-19-24(25)26-2)27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |

InChI Key |

WDROTYLXOHJXLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Molecular Formula and Weight

- Molecular Formula : C22H21O2P

- Molecular Weight : 348.4 g/mol

Structural Representation

The compound features a phosphanylidene group attached to a pent-2-enoate structure, which can be represented as follows:

$$

\text{Structure: } \text{C}C(=P(C6H5)3)(C(=O)OCH3)

$$

Preparation Methods

General Synthesis Approach

The preparation of methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate typically involves the following key steps:

Formation of the Phosphanylidene Intermediate : The synthesis begins with the formation of a phosphanylidene species from triphenylphosphine and an appropriate electrophile, often involving a condensation reaction.

Alkylation Reaction : The phosphanylidene intermediate is then subjected to an alkylation reaction with methyl acrylate or similar compounds to introduce the pent-2-enoate moiety.

Purification : The final product is purified through techniques such as recrystallization or chromatography.

Specific Methods

Method A: Condensation Reaction

A common method for synthesizing this compound involves the following steps:

Reagents : Triphenylphosphine (1 equivalent), methyl acrylate (1 equivalent), and a suitable base (e.g., triethylamine).

-

Dissolve triphenylphosphine in anhydrous solvent (e.g., dichloromethane).

Add methyl acrylate dropwise while stirring at room temperature.

Introduce the base to facilitate the formation of the phosphanylidene intermediate.

Stir the reaction mixture for several hours until completion, monitored by TLC.

Purify the product using column chromatography.

Method B: One-Pot Synthesis

An alternative one-pot synthesis method has been reported, which streamlines the process:

Reagents : Triphenylphosphine, methyl acrylate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Combine all reagents in a single flask under inert atmosphere conditions.

Heat the mixture gently to promote reaction.

After completion, cool and extract the product using organic solvents.

Purify via recrystallization.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Method A | High yield; well-characterized | Longer reaction time; multiple steps |

| Method B | Shorter synthesis time; fewer steps | Potential for lower purity; requires careful control of conditions |

Research Findings

Recent studies have demonstrated that variations in reaction conditions significantly affect yield and purity:

Temperature Control : Higher temperatures often improve reaction rates but may lead to side reactions.

Solvent Choice : Polar aprotic solvents tend to enhance solubility and reactivity of intermediates.

Catalyst Selection : The choice of catalyst can influence both yield and selectivity towards desired products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the reactive ylide intermediate .

Common Reagents and Conditions

Reagents: Triphenylphosphine, methyl 4-bromopent-2-enoate, sodium hydride, potassium tert-butoxide.

Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products

The major product of the Wittig reaction involving this compound is an α,β-unsaturated ester. For example, the reaction with benzaldehyde would yield methyl 4-phenylbut-2-enoate .

Scientific Research Applications

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and in the study of biochemical pathways.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to yield the desired α,β-unsaturated ester and triphenylphosphine oxide as a by-product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Analog 1: (S,E)-(-)-Methyl-4-(Benzyloxy)Pent-2-enoate (CAS 112489-57-3)

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Key Substituent : Benzyloxy group (electron-donating).

- Reactivity: The benzyloxy group deactivates the enoate system, reducing its electrophilicity. This compound is primarily used in stereoselective syntheses of chiral intermediates, such as pyrrolidine derivatives (as shown in Preparation #RRR.1 in ) .

- Storage : Requires refrigeration (0–6°C), indicating sensitivity to thermal degradation .

Analog 2: Ethyl 4,4,4-Trifluoro-2-(Triphenylphosphoranylidene)Acetoacetate (CAS 83961-56-2)

- Molecular Formula : C₂₄H₂₂F₃PO₄

- Molecular Weight : 482.4 g/mol

- Key Substituent : Trifluoro and acetoacetate groups.

- Reactivity : The trifluoro group intensifies electron-withdrawing effects, making the acetoacetate moiety highly reactive in condensation and elimination reactions. This compound is synthesized via pyrolysis, highlighting its thermal instability .

Analog 3: Dimethyl 2-(2-Oxo-2-Phenylethylidene)-3-(Triphenyl-λ⁵-Phosphanylidene)Butanedioate

Stability and Handling

- Phosphanylidene-Containing Compounds : Sensitive to moisture and oxygen due to the reactive P=C bond. Storage under inert conditions (e.g., argon) is recommended.

- Benzyloxy Derivatives : Less sensitive but require refrigeration to prevent racemization or ester hydrolysis .

- Trifluoro Derivatives : Thermal instability necessitates controlled pyrolysis conditions (e.g., absence of air) .

Data Table: Comparative Properties

Biological Activity

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.

- Molecular Formula: C24H23O2P

- Molecular Weight: 374.4 g/mol

- CAS Number: 921213-03-8

- IUPAC Name: methyl 4-(triphenyl-λ5-phosphanylidene)pent-2-enoate

The biological activity of this compound primarily stems from its ability to act as a reagent in the Wittig reaction. This reaction involves the formation of a phosphonium ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to generate α,β-unsaturated esters. The mechanism can be summarized as follows:

- Formation of Ylide: The strong base deprotonates the phosphonium salt.

- Reaction with Carbonyls: The ylide reacts with carbonyl compounds to form a betaine intermediate.

- Cycloaddition: The betaine undergoes a [2+2] cycloaddition to yield the final product and triphenylphosphine oxide as a by-product.

Pharmaceutical Development

This compound is utilized in the synthesis of various biologically active compounds, including pharmaceuticals. Its ability to form complex organic molecules makes it valuable in drug discovery and development processes.

Agrochemical Synthesis

This compound is also employed in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Anticancer Activity:

- Research indicates that derivatives synthesized using this compound exhibit significant anticancer properties, targeting various cancer cell lines through apoptosis induction mechanisms.

- A study demonstrated that compounds derived from this reagent showed enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutics.

-

Antimicrobial Properties:

- Investigations into the antimicrobial efficacy of products formed from this compound revealed promising results against both Gram-positive and Gram-negative bacteria.

- A specific derivative was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

-

Enzyme Inhibition:

- Some derivatives have been studied for their ability to inhibit enzymes critical in metabolic pathways, suggesting potential applications in metabolic disorder treatments.

Summary Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Study on MCF-7 cells |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Antimicrobial study |

| Enzyme inhibition | Inhibits key metabolic enzymes | Metabolic pathway study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.